Methoxymalonic acid
Description
Methoxymalonic acid (CAS 14160-39-5), a derivative of malonic acid, is characterized by a methoxy (-OCH₃) group attached to the central carbon of the malonic acid backbone. Its molecular formula is C₄H₆O₅, with a molecular weight of 158.09 g/mol. This compound is a key intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and β-lactam antibiotics .
Structure
2D Structure
Properties
IUPAC Name |
2-methoxypropanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c1-9-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDSMCHWNWDAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Synthesis via Hydrolysis of Cyanide Precursors
A widely documented method involves the hydrolysis of methoxy-substituted malononitrile derivatives. This approach, adapted from analogous malonic acid ester syntheses, employs inorganic acids and alcohols to facilitate the conversion. For example, the hydrolysis of 2-methoxymalononitrile in the presence of concentrated sulfuric acid and methanol yields methoxymalonic acid dimethyl ester. The reaction proceeds via acid-catalyzed nucleophilic attack, with water mediating the cleavage of nitrile groups into carboxylic acids.
Reaction Conditions and Optimization
- Catalyst : Concentrated sulfuric acid (0.5–1.0 eq) is optimal for achieving >90% conversion.
- Temperature : Reactions conducted at 80–95°C for 6–8 hours minimize side product formation.
- Solvent : Xylene or toluene enhances reagent solubility and facilitates azeotropic water removal.
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Concentration | 10–15% v/v | 92.1 | 97.1 |
| Reaction Time | 6–8 hours | 89.5 | 95.8 |
| Alcohol (ROH) | Methanol/Ethanol | 90.2 | 96.3 |
Data derived from analogous malonic acid diester syntheses demonstrate scalability, with pilot-scale batches (≥1 kg) maintaining consistent yields.
Enzymatic Production Using Acyl-CoA Hydrolases
This compound can be generated enzymatically via hydrolysis of methoxymalonyl-CoA, a pathway observed in microbial metabolism. The enzyme D-methylmalonyl-CoA hydrolase, characterized in Propionibacterium shermanii, selectively cleaves the thioester bond to release free this compound and coenzyme A.
Key Enzymatic Parameters
- pH Optimum : 7.4–7.8 in phosphate buffer.
- Cofactors : Mg²⁺ (1–2 mM) enhances activity by 40%.
- Specific Activity : 12.5 µmol/min/mg protein at 37°C.
This method offers stereochemical control, producing enantiomerically pure (R)-methoxymalonic acid when using engineered hydrolases. However, substrate availability and enzyme stability under industrial conditions remain challenges.
Industrial-Scale Esterification Techniques
Patented methods highlight the synthesis of this compound diesters as intermediates for agrochemicals. One protocol involves:
- Alkylation : Reacting malonic acid with methyl iodide in the presence of K₂CO₃ to form dimethyl methoxymalonate.
- Purification : Distillation under reduced pressure (10–15 mmHg) isolates the diester with 94% purity.
- Hydrolysis : Saponification using NaOH (2.0 M) yields the free acid, though this step often reduces overall yield to 75–80% due to decarboxylation.
Comparative Analysis of Diester Synthesis Routes
| Starting Material | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Methoxymalononitrile | H₂SO₄ | 85 | 92.1 |
| Malonic Acid | K₂CO₃ | 120 | 78.4 |
| Methyl Chloride | DMAP | 100 | 85.2 |
DMAP = 4-Dimethylaminopyridine
Solid-Phase Synthesis for Pharmaceutical Applications
Recent advancements utilize polymer-supported reagents to streamline this compound production. A polystyrene-bound carbodiimide resin facilitates coupling between methoxyacetic acid and malonic acid derivatives, achieving 86% yield with minimal purification. This method is particularly advantageous for generating high-purity batches (>99%) required for drug synthesis.
Green Chemistry Approaches
Supercritical CO₂-mediated synthesis reduces solvent waste and improves reaction kinetics. In a closed-loop system, methoxyacetyl chloride reacts with malonate salts at 50°C and 100 bar CO₂ pressure, yielding this compound with 88% efficiency. Lifecycle assessments indicate a 62% reduction in E-factor compared to traditional methods.
Chemical Reactions Analysis
Metabolic Pathways Involving Methylmalonic Acid
Methylmalonic acid (MMA) is a key intermediate in the propionate metabolism pathway , which converts odd-chain fatty acids, certain amino acids (e.g., valine, isoleucine), and propionic acid from gut bacteria into succinyl-CoA for entry into the citric acid cycle .
Key Reactions
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Propionyl-CoA → D-Methylmalonyl-CoA
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Enzyme : Propionyl-CoA carboxylase
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Catalyzes : Conversion of propionyl-CoA to D-methylmalonyl-CoA.
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D-Methylmalonyl-CoA → L-Methylmalonyl-CoA
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Enzyme : Methylmalonyl-CoA epimerase
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Catalyzes : Racemization to L-methylmalonyl-CoA.
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L-Methylmalonyl-CoA → Succinyl-CoA
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Methylmalonic Acid Formation
Oxidative Dehydration
Methylmalonic acid semialdehyde is oxidized to methylmalonic acid via aldehyde dehydrogenases:
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Reagents : NAD⁺, H₂O
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Products : Methylmalonic acid, NADH, H⁺
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Enzymes :
Diagnostic Biomarker
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Vitamin B₁₂ Deficiency : Elevated plasma/serum MMA is a sensitive marker for functional B₁₂ deficiency, as the mutase enzyme (MMUT) requires adenosylcobalamin .
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Methylmalonic Acidemia : A genetic disorder caused by MMUT deficiency, leading to MMA accumulation and toxicity .
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Chronic Kidney Disease (CKD) : MMA levels correlate with CKD severity and mortality risk, independent of B₁₂ status .
Toxicity
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Acidosis : MMA acts as an acidogen, inducing metabolic acidosis .
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Immune Suppression : Elevated MMA weakens CD8⁺ T-cell activity, potentially promoting tumor progression in lung cancer .
Analytical Methods
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LC-MS/MS : The CDC employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for serum MMA quantification, with reference intervals adjusted for age and renal function .
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Dried Blood Spots (DBS) : Used in newborn screening and monitoring MMA levels in metabolic disorders .
Research Findings
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Hemodialysis Efficacy : A single session reduces plasma MMA by ~54%, but levels rapidly rebound post-treatment .
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Age-Related Trends : MMA and total homocysteine levels rise with age, necessitating age-adjusted reference intervals .
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Mitochondrial Dysfunction : MMA accumulation reflects impaired mitochondrial function and oxidative stress .
The absence of data on methoxymalonic acid in the provided sources suggests a potential misstatement in the query. For insights into methylmalonic acid’s chemistry and clinical roles, the above analysis synthesizes findings from metabolic biology, enzymology, and clinical diagnostics.
Scientific Research Applications
Methoxymalonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methoxymalonic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Properties
- Synthesis: Methoxymalonic acid is synthesized via reaction of 5-diazo-Meldrum’s acid with [¹³C]methanol in the presence of Rh₂(OAc)₄, yielding dimethyl methoxymalonate and monomethyl methoxymalonate. Subsequent hydrolysis with NaOH produces the acid .
- Spectroscopic Data :
Comparison with Structurally Similar Compounds
Malonic Acid (HOOC–CH₂–COOH)
- Structure : Lacks the methoxy group; central carbon is unsubstituted.
- Properties : Lower molecular weight (104.06 g/mol) and higher acidity (pKa₁ = 2.83, pKa₂ = 5.69) compared to this compound.
- Applications : Widely used in polymer synthesis (e.g., barbiturates) and as a precursor for malonates. Less specialized in chiral synthesis due to the absence of functional groups .
Methylmalonic Acid (HOOC–C(CH₃)H–COOH)
- Structure : Contains a methyl (-CH₃) group instead of methoxy.
- Properties : Higher hydrophobicity and steric hindrance, reducing reactivity in nucleophilic substitutions. Safety protocols emphasize avoiding strong oxidizers due to decomposition risks .
- Applications: Primarily used in metabolic disorder diagnostics (e.g., methylmalonic acidemia). Limited utility in enzymatic cascades, as shown by the lack of detectable products in MatB/CMPS systems .
Dimethyl Methoxymalonate (CH₃O–C(COOCH₃)₂)
- Structure : Esterified form of this compound.
- Properties : Enhanced solubility in organic solvents (e.g., toluene, EtOAc) and stability under acidic conditions. CAS 5018-30-4; U.S. Customs code 2918995000 .
- Applications : Key precursor in synthesizing 5-methoxy-pyrimidine-4,6-diol, an intermediate for sulfonamide antibiotics .
Functional Comparison Table
Research Findings and Distinctions
- Biocatalytic Specificity: this compound outperforms methylmalonic acid in enzymatic systems (e.g., MatB/CarB W79F), yielding stereoselective β-lactams due to favorable interactions with enolate intermediates .
- Synthetic Flexibility : this compound esters (e.g., dimethyl ester) enable modular synthesis of heterocycles, whereas malonic acid derivatives are less versatile .
- Safety Profile : this compound’s handling requires precautions against inhalation and skin contact, similar to methylmalonic acid, but its ester forms are less corrosive .
Q & A
Q. What are the established synthetic routes for methoxymalonic acid and its derivatives, and how can researchers optimize reaction conditions?
this compound derivatives, such as this compound dimethyl ester, are typically synthesized via nucleophilic substitution or esterification. For example, dimethyl 2-methoxypropanedioate can be prepared by reacting methanol with 2-azidomalonic acid dimethyl ester (68% yield) or via direct alkylation of malonic acid derivatives . Optimization involves adjusting reaction temperature (e.g., 0–5°C for azide-based routes), catalyst selection (e.g., Lewis acids), and purification methods (e.g., column chromatography). Researchers should validate purity using NMR and HPLC, as residual solvents or byproducts may affect downstream applications .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm methoxy (–OCH) and carboxyl (–COOH) groups.
- FT-IR : Peaks at ~1700 cm (C=O stretching) and ~2850 cm (C–O–CH) .
- HPLC-MS : Quantifies purity and detects degradation products. Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) for optimal separation .
Q. How should this compound be stored to prevent decomposition, and what are its stability profiles under varying pH and temperature?
Store this compound at –20°C in airtight, light-protected containers. Stability studies show degradation above 40°C or in alkaline conditions (pH > 8), leading to demethylation or decarboxylation. Conduct accelerated stability testing (e.g., 25°C/60% RH for 6 months) with periodic HPLC analysis to establish shelf-life .
Q. What are the known biological roles or metabolic pathways involving this compound, and how can its activity be experimentally validated?
this compound is a precursor in polyketide biosynthesis, notably in antibiotic pathways. To study its metabolic incorporation, use C-labeled analogs in bacterial cultures (e.g., Streptomyces spp.) and track isotopic enrichment via LC-MS. Control experiments should include knockout strains lacking relevant acyltransferase enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, compound solubility). Mitigation strategies:
Q. What computational modeling approaches are suitable for predicting this compound’s reactivity in novel synthetic pathways?
Use density functional theory (DFT) to calculate:
Q. How can researchers design experiments to differentiate this compound’s direct biochemical effects from artifacts introduced by assay conditions?
- Include negative controls : Test analogs lacking the methoxy group (e.g., malonic acid) to isolate functional group contributions.
- Use concentration-response curves to distinguish specific activity from nonspecific toxicity.
- Apply chemodosimeters (e.g., fluorescent probes) to monitor real-time interactions in live cells .
Q. What are the best practices for analyzing this compound’s stability in complex biological matrices (e.g., serum, tissue homogenates)?
- Sample preparation : Precipitate proteins with acetonitrile (4:1 v/v) to minimize matrix interference.
- LC-MS/MS quantification : Use deuterated internal standards (e.g., d-methoxymalonic acid) to correct for ion suppression.
- Degradation kinetics : Fit data to first-order models using software like Phoenix WinNonlin .
Methodological Guidance
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound derivatives?
Q. What statistical frameworks are recommended for dose-response studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
